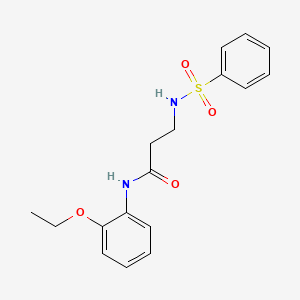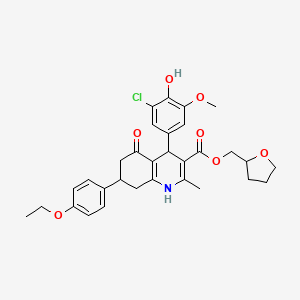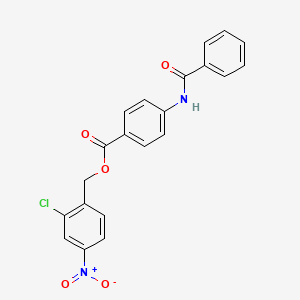![molecular formula C15H22ClNO6 B4207181 1-[2-(2-Chloro-3,6-dimethylphenoxy)ethylamino]propan-2-ol;oxalic acid](/img/structure/B4207181.png)
1-[2-(2-Chloro-3,6-dimethylphenoxy)ethylamino]propan-2-ol;oxalic acid
Overview
Description
1-[2-(2-Chloro-3,6-dimethylphenoxy)ethylamino]propan-2-ol;oxalic acid is a complex organic compound that belongs to the class of beta-blockers. These compounds are widely used in the medical field for their ability to manage cardiovascular conditions by blocking the effects of adrenaline on the heart.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Chloro-3,6-dimethylphenoxy)ethylamino]propan-2-ol;oxalic acid involves multiple steps:
Starting Materials: The synthesis begins with 2-chloro-3,6-dimethylphenol and 2-chloroethylamine.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-Chloro-3,6-dimethylphenoxy)ethylamino]propan-2-ol;oxalic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols or amines.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-(2-Chloro-3,6-dimethylphenoxy)ethylamino]propan-2-ol;oxalic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular signaling pathways and receptor interactions.
Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases, anxiety, and certain types of tremors.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.
Mechanism of Action
The compound exerts its effects by blocking beta-adrenergic receptors, which are involved in the response to adrenaline. By inhibiting these receptors, the compound reduces heart rate, decreases blood pressure, and alleviates symptoms of anxiety and tremors. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system.
Comparison with Similar Compounds
Similar Compounds
Propranolol: Another beta-blocker with similar cardiovascular effects.
Atenolol: A selective beta-1 blocker used for hypertension and angina.
Metoprolol: A beta-1 selective blocker used for heart failure and arrhythmias.
Uniqueness
1-[2-(2-Chloro-3,6-dimethylphenoxy)ethylamino]propan-2-ol;oxalic acid is unique due to its specific chemical structure, which provides a distinct pharmacokinetic profile and receptor binding affinity. This uniqueness can result in different therapeutic effects and side effect profiles compared to other beta-blockers.
Properties
IUPAC Name |
1-[2-(2-chloro-3,6-dimethylphenoxy)ethylamino]propan-2-ol;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO2.C2H2O4/c1-9-4-5-10(2)13(12(9)14)17-7-6-15-8-11(3)16;3-1(4)2(5)6/h4-5,11,15-16H,6-8H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVSKAROLGXFCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)Cl)OCCNCC(C)O.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-N-{2-oxo-2-[(tetrahydro-2-furanylmethyl)amino]ethyl}-2-furamide](/img/structure/B4207103.png)
![N-[2-(2-phenoxypropanoylamino)phenyl]butanamide](/img/structure/B4207118.png)
![5-bromo-3-[2-(2-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4207124.png)
![N-(4-fluorophenyl)-2-(4-methyl-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B4207132.png)
![N-(3-iodophenyl)-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4207138.png)
![1-[3-(4-Bromo-2-chlorophenoxy)propylamino]propan-2-ol;oxalic acid](/img/structure/B4207140.png)

![N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]-3-nitrobenzamide](/img/structure/B4207152.png)

![{3-[(Tetrahydrofuran-2-ylcarbonyl)amino]phenoxy}acetic acid](/img/structure/B4207172.png)
![N-{4-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B4207177.png)
![methyl 2-{[ethoxy(oxo)acetyl]amino}-5-({[2-(methoxycarbonyl)phenyl]amino}carbonyl)-4-methyl-3-thiophenecarboxylate](/img/structure/B4207186.png)
![methyl 5-[(benzylamino)carbonyl]-4-methyl-2-[(4-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4207197.png)

